molecular formula C22H5Cl4F17KNO6S B13413894 Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate CAS No. 57589-85-2

Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate

Cat. No.: B13413894
CAS No.: 57589-85-2
M. Wt: 915.2 g/mol
InChI Key: HZRBKZMKUYGJRU-UHFFFAOYSA-M
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Description

Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate is a complex organic compound with the molecular formula C22H5Cl4F17KNO6S . This compound is known for its unique chemical structure, which includes multiple halogen atoms and a sulphonyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate involves multiple steps. The starting materials typically include 2,3,4,5-tetrachlorobenzoic acid and heptadecafluorooctyl sulphonyl chloride. The reaction proceeds through a series of substitution and coupling reactions under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels. Purification steps, such as crystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulphonyl group can lead to the formation of sulfonic acids, while substitution reactions can yield various halogenated derivatives .

Scientific Research Applications

Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membranes, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2,3,4,5-tetrachloro-6-(((3-(((nonafluorobutyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate
  • Potassium 2,3,4,5-tetrachloro-6-(((3-(((perfluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate

Uniqueness

Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate is unique due to its heptadecafluorooctyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and resistance to degradation .

Properties

CAS No.

57589-85-2

Molecular Formula

C22H5Cl4F17KNO6S

Molecular Weight

915.2 g/mol

IUPAC Name

potassium;2,3,4,5-tetrachloro-6-[[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyloxy)phenyl]carbamoyl]benzoate

InChI

InChI=1S/C22H6Cl4F17NO6S.K/c23-9-7(8(14(46)47)10(24)12(26)11(9)25)13(45)44-5-2-1-3-6(4-5)50-51(48,49)22(42,43)20(37,38)18(33,34)16(29,30)15(27,28)17(31,32)19(35,36)21(39,40)41;/h1-4H,(H,44,45)(H,46,47);/q;+1/p-1

InChI Key

HZRBKZMKUYGJRU-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)[O-].[K+]

Origin of Product

United States

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